molecular formula C5H6N2O B1206076 2-Hydroxy-5-methylpyrimidine CAS No. 41398-85-0

2-Hydroxy-5-methylpyrimidine

Cat. No. B1206076
CAS RN: 41398-85-0
M. Wt: 110.11 g/mol
InChI Key: UAQOYBJXXMLVQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methylpyrimidine derivatives can be achieved through various methods, including multicomponent reactions that offer a metal-free, catalyst-free approach in an aqueous ethanol medium. Such methods are highlighted by their green chemistry credentials, faster reaction times, and higher yields, as demonstrated in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methylpyrimidine derivatives can be complex and varies based on the substituents attached to the pyrimidine ring. Crystallographic studies provide insight into the arrangement of these molecules, as seen in the structural analysis of lipophilic antifolates derived from 2,4-diamino-6-methylpyrimidine (Sutton & Cody, 1988).

Chemical Reactions and Properties

2-Hydroxy-5-methylpyrimidine undergoes various chemical reactions, including electrophilic substitution and aminomethylation, which are influenced by the reactivities of the individual positions on the heterocyclic ring. Studies on 4-Methyl-5-hydroxypyrimidine and its N-oxides provide valuable insights into these reactivities (Gashev et al., 1989).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-methylpyrimidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and functionality. These properties are often determined through crystallographic analysis and can be influenced by the compound's molecular structure and substituents.

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-5-methylpyrimidine, including acidity, basicity, and reactivity towards various reagents, are essential for understanding its behavior in chemical reactions. The acid-base properties and structures of 5-hydroxypyrimidine derivatives and their N-oxides have been thoroughly investigated to understand these aspects better (Gashev et al., 1983).

Scientific Research Applications

Oxidation Studies and Spectral-Luminescent Properties

  • Spectral-Luminescent Study : The oxidation of 5-Hydroxy-6-methyluracil, closely related to 2-Hydroxy-5-methylpyrimidine, was studied in aqueous alkaline solutions. This research discovered that 5,5,6-trihydroxy-6-methylpyrimidine-2,4-dione is formed in the reaction, indicating potential for detailed analysis of the oxidation process of related compounds (Petrova et al., 2018).

Synthesis and Chemical Reactivity

  • Large-Scale Synthesis : An efficient method for the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, including derivatives of 2-Hydroxy-5-methylpyrimidine, has been developed. This provides a high-yielding route suitable for large-scale synthesis, which is crucial for industrial applications (Morgentin et al., 2009).

  • Scavenger of Peroxy Radicals : 5-Hydroxy-6-methyluracil, closely related to 2-Hydroxy-5-methylpyrimidine, has been studied for its reactivity with peroxy radicals. This reveals its potential as an efficient scavenger, which could have implications in various chemical and biological processes (Kabalnova et al., 2008).

Potential Pharmaceutical Applications

  • Precursor in Pharmaceutical Industry : The synthesis and process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a compound related to 2-Hydroxy-5-methylpyrimidine, shows its importance as a precursor in the preparation of high-value medicinal products. This indicates the potential of related compounds in pharmaceutical applications (Patil et al., 2008).

  • Antimicrobial Activity : Research on various derivatives of hydroxy-methylpyrimidines, including 2-Hydroxy-5-methylpyrimidine, has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mohammad et al., 2017).

Spectroscopic and Structural Analysis

  • Vibrational and Electronic Spectral Study : An extensive study combining experimental and theoretical approaches was conducted on 2-amino-4-hydroxy-6–methylpyrimidine, a compound related to 2-Hydroxy-5-methylpyrimidine. This work included an analysis of vibrational spectra and electronic spectra, providing insights into the molecular structure and properties (Faizan et al., 2017).

  • Crystal Structure Analysis : The crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, related to 2-Hydroxy-5-methylpyrimidine, was characterized using single-crystal X-ray diffraction. This study provides valuable structural information that can be applied to related compounds (Wang, 2020).

Safety And Hazards

According to the safety data sheet, 2-Hydroxy-5-methylpyrimidine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-methyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOYBJXXMLVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194332
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidin-2(1H)-one

CAS RN

41398-85-0
Record name 5-Methyl-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041398850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DJ Brown, T Teitei - Australian Journal of Chemistry, 1965 - CSIRO Publishing
4.Dimethylaminopyrimidine and its 2-chloro-, 2-dimethylamino-, 6-chloro-, 6-methylthio-, and 6-dimethylamino-derivatives are quaternized by methyl iodide at N 1. The structures of the …
Number of citations: 2 www.publish.csiro.au
DJ Brown, T Lee - Australian Journal of Chemistry, 1968 - CSIRO Publishing
… chloro-5-methylpyrimidine which was prepared either by partial dechlorination (~f.~) of 2,4,6-trichloro-5methylpyrimidine, or better, by primary synthesis of 2-hydroxy-5-methylpyrimidine …
Number of citations: 10 www.publish.csiro.au
N Arichi, A Inase, S Eto, T Mizukoshi… - Organic & …, 2012 - pubs.rsc.org
… In our present study, 2-hydroxy-5-methylpyrimidine (7), a tautomer of 5-methyl-2-pyrimidinone (6), was obtained by the hot alkali treatment. The tautomerism between 2-…
Number of citations: 8 pubs.rsc.org
JA Iocono, B Gildea, LW McLaughlin - Tetrahedron letters, 1990 - Elsevier
… The product of the reaction was the intact 2-hydmxypyrimidine (from 1) or 2-hydroxy-5-methylpyrimidine (from 2). The identity of both products was confvmed by comparison with …
Number of citations: 41 www.sciencedirect.com
IB Hannout - 1965 - search.proquest.com
… Again the pKa value of 9,35 reqqrded for 2^hydroxy^5-**methylpyrimidine as compared with … The spectra also indicated that the concentrations of 2^hydroxy-5-methylpyrimidine were …
Number of citations: 0 search.proquest.com
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com
T Teitei - 1965 - search.proquest.com
It is now generally agreed that hydroxy-and mercapto-pyrimidines exist principally in the form of cyclic amides and thioamides respectively, provided that valency permits them to …
Number of citations: 2 search.proquest.com
Y Futamura, K Yahara, K Yamamoto - The Journal of supercritical fluids, 2007 - Elsevier
Potential for organic synthesis in supercritical water (SCW) was proposed in the 1990's. Here we describe the hydrothermal synthesis of low molecular fluorescent organic molecules …
Number of citations: 8 www.sciencedirect.com
RB BALSLEY - 1964 - search.proquest.com
… Small amounts of ^f-ethoxy-2-hydroxy-5-methylpyrimidine (XXVII) and thymine (XXVIII) respectively were isolated from these reactions and it therefore seems likely that the activation …
Number of citations: 2 search.proquest.com
EG McGeer, MC Robertson… - Canadian Journal of …, 1961 - cdnsciencepub.com
Paper chromatographic data are reported on 220 aromatic compounds of biological interest, including phenolic acids, indoles, imidazoles, purines, pyrimidines, and some …
Number of citations: 26 cdnsciencepub.com

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